2,6,7-Trichlorodibenzofuran

Descripción general

Descripción

2,6,7-Trichlorodibenzofuran is a polychlorinated dibenzofuran, a family of organic compounds characterized by the replacement of hydrogen atoms in the dibenzofuran structure with chlorine atoms. These compounds are known for their persistence in the environment and potential toxicological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6,7-Trichlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuranThe reaction typically requires a chlorinating agent such as chlorine gas or a chlorine-containing compound, and the reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine .

Industrial Production Methods: Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing products, such as polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs), at temperatures below 1200°C. This process can also occur in the presence of chlorine donors, leading to the formation of polychlorinated dibenzofurans .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The aromatic rings in 2,6,7-TCDF are partially deactivated due to chlorine substituents, directing electrophilic attacks to less hindered positions. Key reactions include:

Friedel-Crafts Acylation

- Limited reactivity observed due to electron withdrawal by chlorine atoms. Successful acylation requires strong Lewis acid catalysts (e.g., AlCl₃) and high temperatures, yielding products substituted at the 1-position32.

Hydroxyl Radical Reactions

Atmospheric degradation of 2,6,7-TCDF primarily occurs via hydroxyl radical (- OH) attacks, critical for environmental fate assessments45.

Mechanistic Pathways

- Addition to Aromatic Rings :

- Hydrogen Abstraction :

-

- OH abstracts hydrogen from the methylene bridge, generating radical intermediates that decompose into smaller fragments5.

-

Kinetic Data

| Reaction Pathway | Rate Constant (cm³/mol·s) | Half-Life (Atmospheric) | Reference |

|---|---|---|---|

| - OH Addition (4-position) | 1.2 × 10⁻¹² | ~15 days | |

| Hydrogen Abstraction | 3.8 × 10⁻¹³ | ~45 days |

Reductive Dechlorination

2,6,7-TCDF undergoes dechlorination under reducing conditions, critical for environmental remediation:

Catalytic Hydrogenation

- Using palladium/carbon (Pd/C) catalysts in ethanol at 80°C:

Photolytic Reduction

- UV irradiation in the presence of reducing agents (e.g., sodium borohydride):

- Preferential dechlorination at the 6-position observed2.

Thermal Stability and Pyrolysis

2,6,7-TCDF exhibits moderate thermal stability:

| Condition | Temperature (°C) | Major Products | Reference |

|---|---|---|---|

| Pyrolysis (inert atmosphere) | 400–500 | Chlorinated biphenyls, CO, HCl | |

| Oxidative Pyrolysis | 600 | Polychlorinated dibenzo-p-dioxins |

Comparative Reactivity with Other Congeners

Reactivity trends among chlorinated dibenzofurans depend on chlorine substitution patterns:

| Congener | Electrophilic Reactivity | - OH Reaction Rate (cm³/mol·s) | Preferred Dechlorination Site |

|---|---|---|---|

| This compound | Moderate | 1.2 × 10⁻¹² | 6-position |

| 2,3,7,8-Tetrachlorodibenzofuran | Low | 8.5 × 10⁻¹³ | 2-position |

| 1,3,8-Trichlorodibenzofuran | High | 2.1 × 10⁻¹² | 1-position |

Environmental and Biological Interactions

Aplicaciones Científicas De Investigación

2,6,7-Trichlorodibenzofuran has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior and transformation of polychlorinated dibenzofurans in the environment.

Biology: Research on its toxicological effects helps understand the impact of polychlorinated dibenzofurans on biological systems.

Medicine: Studies on its interaction with biological receptors contribute to the development of therapeutic agents and the assessment of environmental health risks.

Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples

Mecanismo De Acción

The mechanism of action of 2,6,7-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This interaction can result in various biological effects, including the induction of detoxifying enzymes and modulation of immune responses .

Comparación Con Compuestos Similares

- 2,3,7,8-Tetrachlorodibenzofuran

- 2,4,8-Trichlorodibenzofuran

- 2,3,4,7,8-Pentachlorodibenzofuran

Comparison: 2,6,7-Trichlorodibenzofuran is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and toxicological properties. Compared to other polychlorinated dibenzofurans, it may exhibit different environmental persistence and biological effects due to the distinct positions of chlorine atoms on the dibenzofuran structure .

Actividad Biológica

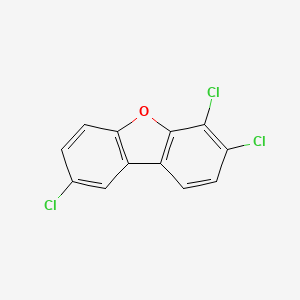

2,6,7-Trichlorodibenzofuran (TCDF) is a polychlorinated dibenzofuran that has garnered attention due to its biological activity and potential toxicological effects. This compound is characterized by the presence of three chlorine atoms at specific positions on the dibenzofuran structure, which influences its interaction with biological systems and environmental persistence.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes two benzene rings connected by an ether linkage, with chlorine substitutions at the 2, 6, and 7 positions. This substitution pattern is crucial for its biological activity and toxicity.

The primary biological activity of TCDF is linked to its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TCDF activates transcription factors that regulate genes involved in xenobiotic metabolism. This activation can lead to various biological effects:

- Induction of Cytochrome P450 Enzymes : TCDF has been shown to induce cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are involved in drug metabolism and the detoxification of xenobiotics .

- Potential Antagonistic Effects : Research indicates that TCDF may act as a partial antagonist in biological assays involving more potent AhR activators such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), suggesting a competitive displacement mechanism.

Case Studies

- Hepatocyte Response : A study evaluated the effects of TCDF on rat and human hepatocytes. It was found that TCDF induced CYP1A activity in both species; however, the response was significantly lower in human hepatocytes compared to rat hepatocytes . This highlights species differences in toxicity responses.

- Quantitative Structure-Activity Relationship (QSAR) : A QSAR study assessed various polychlorinated dibenzofurans, including TCDF. The analysis indicated that structural features such as polarizability and specific molecular descriptors contribute positively to the toxicity of these compounds .

Environmental Persistence and Bioaccumulation

TCDF is known for its environmental persistence due to its resistance to chemical and biological degradation. It can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain. The compound's stability raises concerns regarding long-term ecological impacts and potential health risks to wildlife and humans exposed through various pathways .

Comparative Toxicity Data

The following table summarizes the toxicity data of selected polychlorinated dibenzofurans, including TCDF:

| Compound Name | Chlorine Substitution Pattern | Toxicity (TEF) |

|---|---|---|

| This compound | 2, 6, 7 | 6.35 |

| 2,3,7,8-Tetrachlorodibenzofuran | 2, 3, 7, 8 | 1.00 |

| 2,3-Dichlorodibenzofuran | 2, 3 | 5.36 |

| 2,4-Dichlorodibenzofuran | 2, 4 | 3.55 |

The toxicity equivalency factor (TEF) values indicate the relative potency of these compounds compared to TCDD.

Propiedades

IUPAC Name |

2,6,7-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZWNIQGGIJHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232558 | |

| Record name | 2,6,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-45-4 | |

| Record name | 2,6,7-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,7-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY831QW1U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.